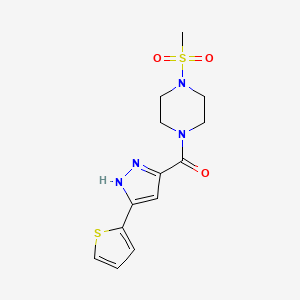

(4-(methylsulfonyl)piperazin-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(methylsulfonyl)piperazin-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone, also referred to as MPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and drug development.

Aplicaciones Científicas De Investigación

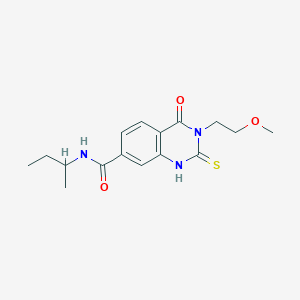

Synthesis and Structural Characterization

A series of novel N-phenylpyrazolyl aryl methanones derivatives, including compounds with similar structural motifs to the specified chemical, were synthesized. These compounds were characterized using various spectroscopic methods, and their crystal structures were reported. Such derivatives exhibit significant herbicidal and insecticidal activities, indicating potential applications in agricultural chemistry (Wang et al., 2015).

Biological Activity and Anticancer Evaluation

In another study, derivatives with a piperazine substituent at C2 of the 1,3-thiazole cycle showed notable anticancer activity. Specifically, certain compounds demonstrated effectiveness in vitro against a range of cancer cell lines, highlighting the potential therapeutic applications of these molecules in oncology (Turov, 2020).

Antibacterial and Antifungal Agents

Novel 1,5-disubstituted pyrazole and isoxazole derivatives, structurally related to the compound , were synthesized and showed good antibacterial and antifungal activity. This indicates the potential use of these compounds as antimicrobial agents, which could be beneficial in developing new treatments for infectious diseases (Sanjeeva et al., 2022).

Enzyme Inhibitory Activity

A study focusing on the synthesis of 2-furyl derivatives with sulfonyl benzyl piperazinyl methanone structure revealed that these compounds showed good enzyme inhibitory activity. One derivative, in particular, exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential for treating conditions associated with cholinesterase imbalance, such as Alzheimer's disease (Hussain et al., 2017).

Antimicrobial Activities

Synthesis and evaluation of a new series of thiophene-containing 1,3-diarylpyrazole derivatives for their antimicrobial activities revealed that some compounds exerted significant effects against various bacterial strains. This research underscores the importance of such derivatives in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Landage et al., 2019).

Mecanismo De Acción

Target of Action

The compound, also known as (4-(methylsulfonyl)piperazin-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone, is a dopamine D3 receptor ligand . The D3 dopamine receptor is a potential therapeutic target for the treatment of substance use disorder .

Mode of Action

The compound interacts with the D3 dopamine receptor, which is part of the dopamine system in the brain. Dopamine is a neurotransmitter that plays a significant role in movement, behavioral motivations, and learning . The compound binds to the D3 receptor, modulating its activity and influencing dopamine signaling .

Biochemical Pathways

The compound’s interaction with the D3 dopamine receptor affects the mesocorticolimbic dopamine (MCL-DA) system, also known as the reward system . This system is involved in the euphoria linked to substance use. By modulating the activity of the D3 receptor, the compound can potentially influence the reward system and help in the treatment of substance use disorders .

Pharmacokinetics

Similar compounds have been found to present good passive oral absorption

Result of Action

The modulation of the D3 dopamine receptor by the compound can lead to changes in dopamine signaling. This could potentially result in a reduction in the euphoria associated with substance use, helping to treat substance use disorders .

Propiedades

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQZFGSTRWHFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2821216.png)

![4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2821218.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2821223.png)

![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)

![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)

methyl}phenol](/img/structure/B2821232.png)